molecular formula C13H10ClNO B1392442 2-Chloro-5-(4-methylbenzoyl)pyridine CAS No. 122601-80-3

2-Chloro-5-(4-methylbenzoyl)pyridine

Cat. No. B1392442
CAS RN: 122601-80-3
M. Wt: 231.68 g/mol
InChI Key: DBWYSTAZFLHSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(4-methylbenzoyl)pyridine” is a chemical compound with a molecular formula of C13H10ClNO . It has a molecular weight of 231.68 . It is also known as CMBP.


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(4-methylbenzoyl)pyridine” can be represented by the linear formula C13H10ClNO . The InChI code for this compound is 1S/C13H10ClNO/c1-9-4-2-3-5-11(9)13(16)10-6-7-12(14)15-8-10/h2-8H,1H3 .

Scientific Research Applications

Agrochemical Industry

2-Chloro-5-(4-methylbenzoyl)pyridine: is utilized in the synthesis of agrochemicals, particularly in creating compounds that contain the trifluoromethylpyridine (TFMP) moiety . These derivatives are significant in the protection of crops from pests. The introduction of TFMP derivatives has led to more than 20 new agrochemicals acquiring ISO common names, indicating their widespread acceptance and utility in the industry.

Pharmaceutical Development

The compound serves as an intermediate in pharmaceutical research, contributing to the development of drugs with enhanced efficacy and stability . The unique physicochemical properties imparted by the pyridine moiety are exploited to improve the biological activity of pharmaceuticals.

Synthesis of Pesticide Intermediates

As a pesticide intermediate, 2-Chloro-5-(4-methylbenzoyl)pyridine is involved in the synthesis of various pesticide compounds. Its reactivity allows for the creation of novel pesticides with potentially improved properties for pest management .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound is also used in veterinary medicine to develop treatments for animals. The incorporation of the pyridine ring can lead to veterinary products with better pharmacokinetic profiles .

Fluorinated Compound Development

2-Chloro-5-(4-methylbenzoyl)pyridine: is instrumental in the ongoing research and development of fluorinated organic chemicals. These chemicals are increasingly important due to their unique effects on the biological activities and physical properties of compounds .

Antimalarial Drug Research

There is potential for the use of this compound in the design of antimalarial drugs. By incorporating the pyridine scaffold into drug candidates, researchers aim to develop new and potent antimalarial therapies .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-2-4-10(5-3-9)13(16)11-6-7-12(14)15-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWYSTAZFLHSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-methylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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